4-(2-Methoxyphenyl)phenol
Overview
Description
4-(2-Methoxyphenyl)phenol is an organic compound with the molecular formula C13H12O2. It is a phenolic compound characterized by a methoxy group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4-(2-Methoxyphenyl)phenol, also known as eugenol, is a volatile phenolic bioactive compound . It has been identified in several aromatic plants and has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The compound has three active sites: hydroxyl, allylic, and aromatic groups . It has been reported to target the signal transducer and activator of transcription 3 (STAT3) .
Mode of Action
The compound interacts with its targets through its three active sites. The hydroxyl, allylic, and aromatic groups present in the structure of this compound play a crucial role in its interaction with its targets . It has been reported to inhibit STAT3 activation , which is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Biochemical Pathways
The compound affects various biochemical pathways. It has been reported to be involved in the degradation of lignin-derived aromatic compounds . Phenol hydroxylase, an enzyme involved in the oxidative metabolism of phenol, converts phenol to catechol, which is then converted via the meta-pathway to 2-hydroxymuconic semialdehyde by the catechol 2,3-dioxygenase enzyme .
Pharmacokinetics
It is known that the compound has a simple structure, which emphasizes its potential impact in the synthesis of novel drugs . A study on a similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole, showed that it had an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . It also exhibits potent anti-arthritic activity .
Biochemical Analysis
Biochemical Properties
The chemistry of 4-(2-Methoxyphenyl)phenol emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced using hydrogen in the presence of a hydrogenation catalyst to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonated derivatives
Scientific Research Applications
4-(2-Methoxyphenyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-allyl-2-methoxyphenol (Eugenol)
- 4-methoxyphenol (Mequinol)
- 2-methoxy-5-((phenylamino)methyl)phenol
Properties
IUPAC Name |
4-(2-methoxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLRJEPPCTUXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475550 | |
Record name | 4-(2-methoxyphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65109-82-2 | |
Record name | 4-(2-methoxyphenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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